N-Acetyl-D-Mannosamine

Description

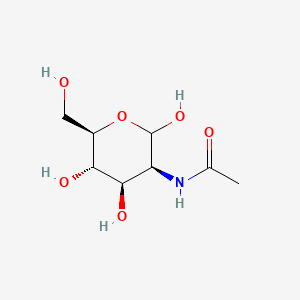

Structure

3D Structure

Propriétés

IUPAC Name |

N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-ZTVVOAFPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3615-17-6 |

Source

|

| Record name | 2-acetamido-2-deoxy-D-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of N-Acetyl-D-Mannosamine in Sialic Acid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialic acids, a diverse family of nine-carbon carboxylated monosaccharides, are predominantly found at the terminal positions of glycan chains on glycoproteins and glycolipids.[1] These terminal sugars play a critical role in a myriad of biological processes, including cell-cell recognition, cell adhesion, signal transduction, and immune responses.[1][2] The level of sialylation is crucial for the stability and function of glycoproteins.[3] Consequently, the biosynthetic pathway of sialic acid is a tightly regulated process and a key area of interest for therapeutic intervention in various diseases, including cancer and genetic disorders.[4][5] At the heart of this pathway lies N-Acetyl-D-Mannosamine (ManNAc), the committed precursor to all sialic acids.[6] This technical guide provides an in-depth exploration of the role of ManNAc in sialic acid biosynthesis, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study.

The Sialic Acid Biosynthesis Pathway: A Central Role for ManNAc

The de novo synthesis of sialic acid, primarily N-acetylneuraminic acid (Neu5Ac), begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of enzymatic reactions in the cytoplasm and nucleus.[7] ManNAc is the central intermediate in this pathway.[6]

The key enzyme governing the entry of substrates into this pathway is the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[8][9] This enzyme catalyzes the first two steps:

-

Epimerization: The epimerase domain of GNE converts UDP-GlcNAc to ManNAc and UDP.[6] This is the rate-limiting step in sialic acid biosynthesis.[3]

-

Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc at the 6th position to generate ManNAc-6-phosphate (ManNAc-6-P).[6]

Subsequent enzymatic reactions convert ManNAc-6-P to Neu5Ac, which is then activated to CMP-Neu5Ac in the nucleus by CMP-sialic acid synthetase (CMAS).[10][11] CMP-Neu5Ac is the donor substrate for sialyltransferases, which transfer sialic acid residues to glycoconjugates in the Golgi apparatus.[10]

Diagram of the Sialic Acid Biosynthesis Pathway

Caption: Overview of the Sialic Acid Biosynthesis Pathway.

Regulation of Sialic Acid Biosynthesis

The production of sialic acid is tightly controlled to meet cellular demands while preventing overproduction. The primary regulatory mechanism is allosteric feedback inhibition of the GNE epimerase activity by the downstream product, CMP-Neu5Ac.[12] This feedback loop ensures that the rate of sialic acid synthesis is responsive to the intracellular concentration of the activated sialic acid donor.[12] Complete inhibition of the epimerase activity is achieved at a CMP-Neu5Ac concentration of approximately 60 μM.[4]

Diagram of Feedback Regulation

Caption: Feedback inhibition of GNE by CMP-Neu5Ac.

Transcriptional regulation of the GNE gene also plays a role in controlling the overall capacity for sialic acid synthesis.[13] Furthermore, cellular stress conditions, such as oxidative stress, have been shown to impact sialylation by affecting the metabolic flux through the hexosamine pathway and the availability of precursors like UDP-GlcNAc and acetyl-CoA.[7][14]

Quantitative Data on Key Enzymes

The kinetic parameters of the enzymes involved in sialic acid biosynthesis are crucial for understanding the efficiency and regulation of the pathway.

| Enzyme | Substrate | Km | Vmax | kcat | Source |

| GNE (Kinase domain) - Human | ManNAc | 95 µM | - | - | [8] |

| ATP | 4.4 mM | - | - | [8] | |

| N-acetylmannosamine kinase (NanK) - P. multocida | ManNAc | 0.30 ± 0.01 mM | 497 ± 7 µmol/min/mg | 263 ± 3 s-1 | [15] |

| ATP | 0.7 mM | 497 ± 7 µmol/min/mg | 263 ± 3 s-1 | [15] | |

| CMP-Sialic Acid Synthetase - Drosophila | Neu5Ac | 410 µM | 3.4-3.6 µmol/min/mg | - | [1] |

| CTP | 450 µM | 3.4-3.6 µmol/min/mg | - | [1] | |

| UDP-GlcNAc 2-epimerase - Paenibacillus alvei | UDP-GlcNAc (forward) | 3.91 mM | - | 33.44 s-1 | [8][9] |

| UDP-ManNAc (reverse) | 2.41 mM | - | 6.02 s-1 | [8][9] |

Detailed Experimental Protocols

GNE Epimerase Activity Assay

This assay measures the production of ManNAc from UDP-GlcNAc.

Workflow Diagram:

Caption: Workflow for GNE Epimerase Activity Assay.

Methodology:

-

Reaction Setup: Prepare a 200 µL reaction mixture containing purified GNE enzyme, 1.0 mM UDP-GlcNAc, and 10 mM MgCl₂ in 45 mM Na₂HPO₄ (pH 7.5).[16]

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[16]

-

Reaction Termination: Stop the reaction by heating at 100°C for 1 minute.[16]

-

Colorimetric Detection (Morgan-Elson Method):

-

Add 30 µL of 0.8 M potassium borate (B1201080) (pH 9.1) to 150 µL of the reaction mixture.[16]

-

Incubate at 100°C for 3 minutes.[16]

-

Add 800 µL of 1% (w/v) 4-dimethylaminobenzaldehyde in 0.125% 10 N HCl.[16]

-

Incubate at 37°C for 3 minutes.[16]

-

-

Measurement: Measure the absorbance at 578 nm using a spectrophotometer.[16]

GNE Kinase Activity Assay (Coupled Enzyme Assay)

This assay spectrophotometrically measures the kinase activity of GNE by coupling the production of ADP to the oxidation of NADH.

Workflow Diagram:

Caption: Workflow for GNE Kinase Coupled Enzyme Assay.

Methodology:

-

Reaction Setup: Prepare a 200 µL reaction mixture in a 96-well plate containing:

-

Purified GNE protein

-

10 mM MgCl₂

-

5 mM ManNAc

-

10 mM ATP

-

0.2 mM NADH

-

2 mM phosphoenolpyruvate

-

4 units of pyruvate kinase

-

4 units of lactate dehydrogenase in 60 mM Tris-HCl (pH 8.1).[16]

-

-

Incubation and Measurement: Incubate the reaction mixture at 37°C and monitor the decrease in absorbance at 340 nm over time using a plate reader.[16]

Quantification of Sialic Acids by HPLC with Fluorescence Detection

This method allows for the sensitive quantification of sialic acids after derivatization with a fluorescent label.

Workflow Diagram:

Caption: Workflow for Sialic Acid Quantification by HPLC.

Methodology:

-

Sample Preparation: Release sialic acids from glycoproteins by mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours).[5]

-

Fluorescence Derivatization:

-

HPLC Analysis:

-

Detection and Quantification:

-

Monitor the eluent using a fluorescence detector at the appropriate excitation and emission wavelengths for the chosen label (e.g., Ex 373 nm, Em 448 nm for DMB).[15][17]

-

Quantify the sialic acid content by comparing the peak areas to a standard curve prepared with known concentrations of sialic acid standards.[15]

-

Quantification of Sialic Acids by LC-MS/MS

This method provides high specificity and sensitivity for the quantification of different sialic acid species.

Workflow Diagram:

Caption: Workflow for Sialic Acid Quantification by LC-MS/MS.

Methodology:

-

Sample Preparation: Release total sialic acids from glycoconjugates using either acid hydrolysis or neuraminidase treatment. For free sialic acids, direct analysis after filtration is possible.[1][20]

-

Internal Standard: Add a known amount of a stable isotope-labeled internal standard, such as ¹³C₃-sialic acid, to the sample.[1][11]

-

LC-MS/MS Analysis:

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.[1][2][21]

-

Perform separation using a suitable column (e.g., C18 or HILIC).[2][21]

-

Operate the mass spectrometer in negative electrospray ionization mode and use Multiple Reaction Monitoring (MRM) to detect the specific transitions for the sialic acid of interest and the internal standard (e.g., for Neu5Ac: m/z 308.2 -> 87.0; for ¹³C₃-Neu5Ac: m/z 311.2 -> 90.0).[1][11]

-

-

Quantification: Calculate the concentration of the sialic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1]

Conclusion

This compound is a cornerstone of sialic acid biosynthesis, and its metabolism is intricately regulated to maintain cellular homeostasis. The bifunctional enzyme GNE, which catalyzes the formation and initial phosphorylation of ManNAc, serves as the primary control point of this vital pathway. Understanding the kinetics of the enzymes involved and the regulatory networks that govern their activity is paramount for developing novel therapeutic strategies targeting diseases associated with aberrant sialylation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted role of ManNAc in health and disease. As our knowledge of sialic acid metabolism continues to expand, so too will the opportunities for innovative drug development and a deeper understanding of fundamental cellular processes.

References

- 1. Quantification of free and total sialic acid excretion by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of sialic acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sialylation Pathway [horizondiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. waters.com [waters.com]

- 6. Beyond glycosylation: sialic acid precursors act as signaling molecules and are involved in cellular control of differentiation of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding and Controlling Sialylation in a CHO Fc-Fusion Process | PLOS One [journals.plos.org]

- 8. Frontiers | Insights into structure and activity of a UDP-GlcNAc 2-epimerase involved in secondary cell wall polymer biosynthesis in Paenibacillus alvei [frontiersin.org]

- 9. Insights into structure and activity of a UDP-GlcNAc 2-epimerase involved in secondary cell wall polymer biosynthesis in Paenibacillus alvei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutation Update for GNE Gene Variants Associated with GNE Myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GNE (gene) - Wikipedia [en.wikipedia.org]

- 14. Understanding and Controlling Sialylation in a CHO Fc-Fusion Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Sialic Acids in Liver and Milk Samples of Wild-type and CMAH Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. takara.co.kr [takara.co.kr]

- 19. Reversed-Phase High-Performance Liquid Chromatography: A Robust Method for Quantitation of Fluorescently Labeled and Derivatized Sialic Acids Isolated from Mouse Liver [jove.com]

- 20. researchgate.net [researchgate.net]

- 21. Sialic Acid Analysis by LC-MS – CD BioGlyco - CD BioGlyco [bioglyco.com]

N-Acetyl-D-Mannosamine: A Precursor to N-Acetylneuraminic Acid - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-mannosamine (ManNAc) is a naturally occurring monosaccharide that serves as the committed precursor in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans.[1][2] Sialic acids are critical components of glycoproteins and glycolipids, playing a pivotal role in a myriad of biological processes including cellular recognition, adhesion, and signal transduction.[3][4] Deficiencies in the sialic acid biosynthesis pathway, often stemming from mutations in the gene encoding the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), can lead to severe inherited metabolic disorders such as GNE myopathy.[5][6] This technical guide provides an in-depth overview of ManNAc as a precursor to Neu5Ac, focusing on the biochemical pathway, therapeutic applications, and relevant experimental protocols.

The Sialic Acid Biosynthesis Pathway

The conversion of ManNAc to Neu5Ac is a key part of the sialic acid biosynthesis pathway, which primarily takes place in the cytoplasm and nucleus of vertebrate cells.[7][8] The pathway is initiated by the GNE enzyme, which catalyzes the first two committed steps.[9][10]

The key steps involving ManNAc are as follows:

-

Formation of ManNAc: The bifunctional enzyme GNE first catalyzes the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc.[8][11] This is the rate-limiting step in sialic acid biosynthesis.[12]

-

Phosphorylation of ManNAc: The kinase domain of the same GNE enzyme then phosphorylates ManNAc at the C-6 position to form ManNAc-6-phosphate (ManNAc-6-P).[6][11]

-

Condensation to form Neu5Ac-9-phosphate: ManNAc-6-P is subsequently condensed with phosphoenolpyruvate (B93156) (PEP) by the enzyme N-acetylneuraminic acid phosphate (B84403) synthase (NANS) to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[13]

-

Dephosphorylation to Neu5Ac: Finally, Neu5Ac-9-P is dephosphorylated by a specific phosphatase, N-acetylneuraminic acid 9-phosphate phosphatase (NANP), to produce N-acetylneuraminic acid (Neu5Ac).[11]

The synthesized Neu5Ac is then activated to CMP-Neu5Ac in the nucleus, which is the donor substrate for sialyltransferases in the Golgi apparatus to sialylate glycoconjugates.[7][8]

References

- 1. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy | RTI [rti.org]

- 6. researchgate.net [researchgate.net]

- 7. Assays for the identification and quantification of sialic acids: Challenges, opportunities and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imrpress.com [imrpress.com]

- 9. Glycan Analysis - Sialic Acid Analysis | Ludger Ltd [ludger.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. [PDF] Use of a cell-free system to determine UDP-N-acetylglucosamine 2-epimerase and N-acetylmannosamine kinase activities in human hereditary inclusion body myopathy. | Semantic Scholar [semanticscholar.org]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Significance of the N-Acetylmannosamine Pathway: A Technical Guide

Executive Summary: The N-acetylmannosamine (ManNAc) pathway is a critical metabolic route responsible for the biosynthesis of sialic acids, a diverse family of terminal monosaccharides on glycoproteins and glycolipids. This pathway's central enzyme, the bifunctional UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase (GNE), serves as a master regulator of cellular sialylation. The terminal sialic acid residues governed by this pathway play fundamental roles in a myriad of biological processes, including cell-cell communication, signal transduction, and immune modulation. Dysregulation of the ManNAc pathway, often due to mutations in the GNE gene, is implicated in several severe pathologies, such as GNE myopathy, specific glomerular kidney diseases, and cancer. Consequently, the ManNAc pathway presents a significant target for novel therapeutic interventions, including substrate replacement therapies and advanced metabolic glycoengineering techniques for research and drug development.

The Core N-Acetylmannosamine Pathway: Gateway to Sialylation

The biosynthesis of sialic acids in vertebrates is a cytoplasmic and nuclear process initiated by the ManNAc pathway.[1] The primary substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), is derived from the hexosamine pathway.[2] The commitment and rate-limiting step of sialic acid synthesis is the conversion of UDP-GlcNAc to N-acetylmannosamine (ManNAc).[1] This reaction, along with the subsequent phosphorylation of ManNAc, is catalyzed by the bifunctional enzyme GNE.[3][4]

The key steps are as follows:

-

Epimerization: The epimerase domain of GNE converts UDP-GlcNAc into ManNAc, releasing UDP.[5]

-

Phosphorylation: The kinase domain of GNE then phosphorylates ManNAc at the C-6 position to form ManNAc-6-phosphate.[1][6]

-

Condensation: N-acetylneuraminic acid-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) to yield N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).[7]

-

Dephosphorylation: A specific phosphatase, N-acetylneuraminic acid phosphatase (NANP), removes the phosphate (B84403) group to produce N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[8]

-

Activation: In the nucleus, CMP-sialic acid synthetase (CMAS) activates Neu5Ac by coupling it with a cytidine (B196190) monophosphate (CMP) group, forming CMP-Neu5Ac.[1][9] This activated sugar is then transported into the Golgi apparatus to be used by sialyltransferases.

The entire process is tightly controlled, primarily through feedback inhibition of the GNE epimerase activity by the final product, CMP-Neu5Ac, ensuring homeostatic control of cellular sialylation levels.[10][11][12]

Pathophysiological Relevance of the ManNAc Pathway

Genetic defects in the GNE gene disrupt the normal flow of the ManNAc pathway, leading to a spectrum of diseases characterized by either insufficient or excessive sialic acid production.

GNE Myopathy

GNE myopathy, also known as Hereditary Inclusion Body Myopathy (HIBM), is a rare, autosomal recessive neuromuscular disorder caused by hypomorphic mutations in the GNE gene.[1][5] These mutations reduce GNE enzymatic activity, leading to a systemic deficit in sialic acid biosynthesis. The resulting hyposialylation of key muscle glycoproteins is believed to be the primary cause of progressive muscle weakness and atrophy that typically spares the quadriceps.[1][13]

Glomerular Kidney Diseases

There is substantial evidence linking reduced GNE activity and subsequent hyposialylation of glomerular proteins, particularly podocyte proteins, to certain kidney diseases.[1] Conditions such as minimal change disease (MCD), focal segmental glomerulosclerosis (FSGS), and membranous nephropathy are associated with a lack of terminal sialic acid on glomerular glycoproteins, which contributes to proteinuria and hematuria.[1][14][15] Oral administration of ManNAc has shown potential in rescuing this phenotype by bypassing the defective GNE step and restoring sialylation.[14][16]

Sialuria

In contrast to GNE myopathy, sialuria is a rare autosomal dominant disorder caused by mutations in the allosteric binding site of the GNE epimerase domain.[3] These mutations render the enzyme resistant to feedback inhibition by CMP-Neu5Ac. This results in the constitutive, unregulated overproduction of sialic acid, which accumulates in the cytoplasm and is excreted in large quantities in the urine.[3][13]

Cancer

Aberrant sialylation is a well-established hallmark of cancer.[17][18] Many tumors exhibit hypersialylation, an overabundance of sialic acids on the cell surface. This altered glycosylation landscape contributes to cancer progression by:

-

Promoting Metastasis: Increased sialylation can weaken cell-extracellular matrix adhesion, enhancing cell motility and invasion.[19]

-

Immune Evasion: Sialic acids can mask underlying antigens from immune cell recognition or engage with inhibitory Siglec receptors on immune cells to dampen the anti-tumor response.[17][18]

-

Altering Cell Signaling: Changes in sialylation can modulate the function of cell surface receptors, contributing to oncogenic signaling.[18]

Therapeutic and Biotechnological Applications

The central role of the ManNAc pathway makes it a prime target for therapeutic intervention and a valuable tool in biotechnology.

Substrate Replacement Therapy

For diseases caused by insufficient ManNAc production, such as GNE myopathy and certain kidney disorders, direct oral administration of ManNAc serves as a logical substrate replacement therapy.[14][20] By providing the product of the defective enzymatic step, this approach bypasses the metabolic bottleneck to restore the synthesis of sialic acids.[20][21] Clinical trials have investigated the safety and efficacy of ManNAc for GNE myopathy.[21]

| Therapeutic Indication | Mechanism of Action | Status/Key Findings |

| GNE Myopathy | Bypasses the deficient GNE enzyme to restore sialic acid synthesis in muscle tissue.[13][21] | Clinical trials suggest ManNAc supplementation may slow the decline in muscle strength and function.[21] |

| Glomerular Kidney Diseases | Restores sialylation of podocyte and glomerular basement membrane proteins, improving glomerular barrier function.[1][14] | Preclinical data is extensive; Phase I and II clinical trials have been conducted for primary glomerular diseases.[14] |

| Diabetic Nephropathy | Aims to correct hyposialylation implicated in the pathogenesis of diabetic kidney damage.[14][15] | Investigated as a potential therapeutic application of ManNAc.[14][15] |

Metabolic Glycoengineering

The ManNAc pathway is remarkably permissive to modified substrates. This has led to the development of metabolic glycoengineering, where cells are fed unnatural ManNAc analogs bearing chemical reporter groups like azides or alkynes.[22][23] These analogs are processed by the downstream enzymes and incorporated into cell surface sialoglycans.[24] The reporter groups can then be covalently tagged with probes via bioorthogonal "click chemistry," enabling the imaging, proteomic identification, and functional study of sialoglycans in living systems.[23][25]

Recombinant Protein Production

The degree of sialylation is a critical quality attribute for many recombinant glycoprotein (B1211001) therapeutics, as it impacts their serum half-life, solubility, and immunogenicity.[1] Supplementing cell culture media with ManNAc can boost the intracellular pool of sialic acid precursors, leading to more efficient and complete sialylation of the recombinant proteins, thereby enhancing their therapeutic efficacy.[1][26]

Key Experimental Protocols

Studying the ManNAc pathway requires specific biochemical and cell-based assays.

Protocol 1: GNE Enzyme Activity Assay (Coupled Spectrophotometric)

This protocol measures the kinase activity of GNE by coupling the production of ADP to the oxidation of NADH.

Principle: The kinase domain of GNE phosphorylates ManNAc using ATP, producing ManNAc-6-P and ADP. The generated ADP is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to GNE kinase activity.

Reagents:

-

Purified GNE enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

Substrates: 100 mM ManNAc, 100 mM ATP

-

Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

-

Coupling Substrates: 50 mM Phosphoenolpyruvate (PEP), 10 mM NADH

Procedure:

-

Prepare a reaction mixture in a 96-well UV-transparent plate containing Reaction Buffer, PEP, NADH, PK, and LDH.

-

Add a defined amount of purified GNE enzyme to each well.

-

Initiate the reaction by adding ManNAc and ATP.

-

Immediately measure the absorbance at 340 nm every 30 seconds for 30-60 minutes using a plate reader at 37°C.

-

Calculate the rate of NADH decrease (ΔA340/min). The specific activity is determined using the Beer-Lambert law and normalized to the amount of GNE protein.

Protocol 2: Metabolic Labeling of Sialoglycans with ManNAz

This protocol describes the labeling of cellular sialoglycans for subsequent detection or enrichment.

Principle: A peracetylated, cell-permeable azide-modified ManNAc analog (Ac₄ManNAz) is fed to cells. Intracellular esterases remove the acetyl groups, and the resulting ManNAz is metabolized by the sialic acid pathway and incorporated into glycans. The azide (B81097) group serves as a chemical handle for bioorthogonal ligation.

Materials:

-

Cell line of interest in culture

-

Tetraacetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Biotin-alkyne or Fluorophore-alkyne probe

-

Click chemistry catalyst (e.g., copper(I) sulfate, TBTA ligand, sodium ascorbate)

Procedure:

-

Metabolic Labeling: Culture cells in the presence of 25-50 µM Ac₄ManNAz for 1-3 days. Include a control group cultured without the analog.

-

Cell Lysis: Harvest and wash the cells with PBS. Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Click Reaction: To a normalized amount of protein lysate, add the alkyne probe, copper(I) sulfate, ligand, and freshly prepared sodium ascorbate. Incubate at room temperature for 1-2 hours.

-

Analysis:

-

Detection: Labeled proteins can be visualized by SDS-PAGE followed by Western blotting with streptavidin-HRP (for biotin (B1667282) probes) or by in-gel fluorescence scanning (for fluorescent probes).

-

Enrichment: Biotinylated sialoglycoproteins can be captured on streptavidin-coated beads for subsequent proteomic analysis by mass spectrometry.

-

Conclusion and Future Directions

The N-acetylmannosamine pathway is a fundamental metabolic route whose significance extends from basic cellular function to complex human diseases. As the gatekeeper of sialic acid biosynthesis, its central enzyme, GNE, represents a critical node for understanding and manipulating cellular glycosylation. The direct links between GNE dysfunction and debilitating myopathies, kidney diseases, and cancer progression underscore its importance as a therapeutic target.

Future research will likely focus on developing small molecule modulators that can either enhance or inhibit GNE activity with high specificity, offering more refined therapeutic options than substrate replacement. Furthermore, expanding the toolkit of ManNAc analogs for metabolic glycoengineering will continue to provide invaluable insights into the specific roles of sialoglycans—the so-called "sialome"—in health and disease, paving the way for novel diagnostics and targeted therapies in oncology and immunology.

References

- 1. N-Acetylmannosamine - Wikipedia [en.wikipedia.org]

- 2. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medlineplus.gov [medlineplus.gov]

- 4. UDP-GlcNAc 2-Epimerase/ManNAc Kinase (GNE): A Master Regulator of Sialic Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycation Interferes with the Activity of the Bi-Functional UDP-N-Acetylglucosamine 2-Epimerase/N-Acetyl-mannosamine Kinase (GNE) [mdpi.com]

- 6. GNE gene: MedlinePlus Genetics [medlineplus.gov]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. imrpress.com [imrpress.com]

- 9. Frontiers | The Distinct Roles of Sialyltransferases in Cancer Biology and Onco-Immunology [frontiersin.org]

- 10. UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), a master regulator of sialic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is N-acetyl-D-mannosamine used for? [synapse.patsnap.com]

- 14. Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc) | Technology Transfer [techtransfer.nih.gov]

- 15. Technology - Treating Kidney Disorders and Diabetic Nephropathy with N-acetyl mannosamine (ManNAc) [nih.technologypublisher.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. When a negative (charge) is not a positive: sialylation and its role in cancer mechanics and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. US8410063B2 - N-acetyl mannosamine as a therapeutic agent - Google Patents [patents.google.com]

- 21. ManNAc | World CDG Organization [worldcdg.org]

- 22. Sialic acid glycoengineering using N-acetylmannosamine and sialic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. academic.oup.com [academic.oup.com]

- 25. A new method for detection of tumor driver-dependent changes of protein sialylation in a colon cancer cell line reveals nectin-3 as TGFBR2 target - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Human Metabolome Database: Showing metabocard for N-Acetylmannosamine (HMDB0001129) [hmdb.ca]

An In-depth Technical Guide to N-Acetyl-D-Mannosamine: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Acetyl-D-mannosamine (ManNAc), a pivotal monosaccharide in mammalian glycobiology. We will delve into its chemical structure, physicochemical properties, and its critical role as a precursor in the biosynthesis of sialic acids. This document also includes detailed experimental protocols for the synthesis, purification, and analysis of ManNAc, alongside a visualization of its metabolic pathway.

Core Structure and Chemical Identity

This compound is an N-acetylated amino sugar, structurally an epimer of N-acetyl-D-glucosamine (GlcNAc) at the C-2 position. It exists in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms, with the pyranose form being predominant in solution.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-[(2R,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide[1] |

| CAS Number | 7772-94-3[1][2][3] |

| Molecular Formula | C₈H₁₅NO₆[2][4][5] |

| Synonyms | ManNAc, 2-Acetamido-2-deoxy-D-mannose[4] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 221.21 g/mol [2][4][5][6] |

| Appearance | White to off-white crystalline solid[7] |

| Melting Point | 118-121 °C[2] |

| Solubility | Soluble in water (approximately 50 mg/mL)[8][9][10][11], methanol, ethanol, DMSO, and dimethylformamide[12]. |

| Optical Rotation | [α]²⁰_D +10.2° ± 0.5° (in water)[11] |

| Stability | Stable under standard conditions. Should be stored at -20°C for long-term use[9][12][13][14]. |

Biological Significance: The Sialic Acid Biosynthesis Pathway

This compound is the committed precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans. Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing vital roles in cell-cell recognition, signaling, and immunity. The biosynthesis of sialic acid is a critical pathway for drug development, particularly in the context of diseases like GNE myopathy, which arises from defects in this pathway.

The pathway begins with UDP-N-acetylglucosamine and proceeds through a series of enzymatic steps primarily in the cytoplasm and nucleus.

Caption: Sialic Acid Biosynthesis Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound by Base-Catalyzed Epimerization

This protocol describes the synthesis of ManNAc from the more readily available GlcNAc through epimerization at the C-2 position.

Materials:

-

N-Acetyl-D-glucosamine (NAG)

-

Glacial Acetic Acid

-

Deionized Water

-

n-Propanol

Procedure:

-

In a suitable reactor, dissolve N-Acetyl-D-glucosamine in deionized water.

-

Heat the solution to 60 ± 2°C with stirring.

-

Add a catalytic amount of triethylamine to initiate the epimerization reaction.

-

Maintain the reaction at 60 ± 2°C for approximately two hours. The progress of the reaction can be monitored by HPLC to achieve the desired ratio of NAG to ManNAc (typically around 80:20).[2]

-

Once the desired equilibrium is reached, add glacial acetic acid to neutralize the triethylamine and quench the reaction.[2]

-

Concentrate the reaction mixture under vacuum at a temperature below 60°C to remove a portion of the water.

-

The resulting mixture of NAG and NAM can then be subjected to selective crystallization to isolate ManNAc.

Purification of this compound

A multi-step chromatographic approach is often employed to achieve high purity ManNAc.

Materials:

-

Q Sepharose column (or similar strong anion-exchange resin)

-

Binding Buffer: 20 mM Tris-HCl, pH 8.0

-

Elution Buffer: 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl

Procedure:

-

Equilibrate the Q Sepharose column with Binding Buffer.

-

Load the crude ManNAc solution onto the column.

-

Wash the column with Binding Buffer until the baseline absorbance at 280 nm is stable.

-

Elute the bound molecules using a linear gradient of increasing NaCl concentration (from 0 to 1 M) in the Elution Buffer.

-

Collect fractions and analyze for the presence of ManNAc using a suitable method (e.g., TLC or HPLC).

Materials:

-

Phenyl Sepharose column (or similar HIC resin)

-

Binding Buffer: 20 mM Tris-HCl, pH 8.0, containing 1 M Ammonium (B1175870) Sulfate (B86663)

-

Elution Buffer: 20 mM Tris-HCl, pH 8.0

Procedure:

-

To the pooled fractions from the anion-exchange step, add ammonium sulfate to a final concentration of 1 M.

-

Equilibrate the Phenyl Sepharose column with Binding Buffer.

-

Load the sample onto the column.

-

Wash the column with Binding Buffer until the baseline is stable.

-

Elute ManNAc using a decreasing linear gradient of ammonium sulfate (from 1 M to 0 M).

-

Collect and analyze fractions for ManNAc.

Materials:

-

Superdex 200 column (or similar SEC resin)

-

Mobile Phase: 20 mM Tris-HCl, pH 8.0

Procedure:

-

Equilibrate the Superdex 200 column with the Mobile Phase.

-

Concentrate the pooled fractions from the HIC step.

-

Load the concentrated sample onto the SEC column.

-

Elute with the Mobile Phase at a constant flow rate.

-

Collect fractions corresponding to the molecular weight of ManNAc.

Analysis of this compound

¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified ManNAc in 0.5 mL of deuterium (B1214612) oxide (D₂O).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

-

Interpretation: The anomeric proton signals (H-1) for the α and β anomers will appear as distinct doublets in the downfield region (typically between 4.5 and 5.5 ppm). Other sugar ring protons will appear in the region of 3.0-4.5 ppm, and the acetyl methyl protons will be a sharp singlet around 2.0 ppm.

¹³C NMR Analysis:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5 mL D₂O) for ¹³C NMR.

-

Instrumentation: Use a spectrometer equipped with a carbon probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.

-

Interpretation: The anomeric carbon (C-1) signals will be in the range of 90-100 ppm. The other ring carbons will resonate between 50 and 80 ppm, and the acetyl carbonyl and methyl carbons will appear around 175 ppm and 23 ppm, respectively.[2]

This method is highly sensitive and specific for the quantification of ManNAc in complex biological matrices such as plasma.

Sample Preparation (Plasma):

-

Protein precipitation is a common method. Add a threefold volume of cold acetonitrile (B52724) to the plasma sample.

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

LC Conditions:

-

Column: A hydrophilic interaction chromatography (HILIC) column is typically used for the retention of polar analytes like ManNAc.

-

Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water.[4]

-

Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile.[4]

-

Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 97% Mobile Phase B) and decreasing over time is used to elute ManNAc.[4]

-

Flow Rate: A typical flow rate is around 0.8 mL/min.[4]

MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode can be used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for ManNAc.

-

Quantification: An isotopically labeled internal standard (e.g., ¹³C-labeled ManNAc) is often used for accurate quantification.

Conclusion

This compound is a fundamentally important molecule in glycobiology with direct implications for human health and disease. A thorough understanding of its chemical and physical properties, as well as its metabolic context, is essential for researchers and developers in the pharmaceutical and biotechnology sectors. The experimental protocols provided in this guide offer a starting point for the synthesis, purification, and analysis of this key monosaccharide, facilitating further research into its biological roles and therapeutic potential.

References

- 1. spectrabase.com [spectrabase.com]

- 2. US20090131654A1 - Process for the preparation of this compound monohydrate - Google Patents [patents.google.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of N-acetylmannosamine kinase from methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. bmse000056 this compound at BMRB [bmrb.io]

- 12. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Emergence of a Key Player: An In-depth Technical Guide to the Discovery and History of N-Acetyl-D-Mannosamine in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-mannosamine (ManNAc) is a pivotal monosaccharide in glycobiology, serving as the committed precursor to sialic acids, which are crucial terminal components of glycoconjugates on cell surfaces.[1] The presence and nature of these sialic acids play a significant role in a myriad of biological processes, including cell-cell communication, immune responses, and pathogen interactions.[2] Consequently, the study of ManNAc and its metabolic pathway has become a focal point for understanding various physiological and pathological states, and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical significance of this compound, with a focus on the experimental foundations of our current understanding.

Historical Perspective: The Path to Understanding Sialic Acid Biosynthesis

The story of this compound is intrinsically linked to the discovery of sialic acids. In the mid-20th century, researchers Gunnar Blix and Ernst Klenk independently isolated a new class of acidic sugars from salivary mucins and brain glycolipids, which they named "sialic acid" and "neuraminic acid," respectively. The elucidation of the structure of the most common of these, N-acetylneuraminic acid (Neu5Ac), and its biosynthetic pathway was a major focus of biochemists in the following decades.

A seminal breakthrough came in 1958 from the work of Donald G. Comb and Saul Roseman. Their research on the enzymatic synthesis of N-acetylneuraminic acid led to the identification of this compound as a key intermediate. This discovery was a critical step in mapping the intricate pathway of sialic acid biosynthesis and opened the door to a deeper understanding of its regulation and its role in biology.

The Central Role of this compound in Sialic Acid Biosynthesis

This compound stands at a crucial juncture in the metabolic pathway leading to the synthesis of N-acetylneuraminic acid (Neu5Ac). The biosynthesis of ManNAc is primarily regulated by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[3]

The pathway can be summarized as follows:

-

Epimerization: UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway, is converted to this compound (ManNAc) and UDP by the epimerase domain of the GNE enzyme. This is the rate-limiting step in sialic acid biosynthesis.[3]

-

Phosphorylation: The kinase domain of the GNE enzyme then phosphorylates ManNAc to produce this compound-6-phosphate (ManNAc-6-P).[2]

-

Condensation: N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P).

-

Dephosphorylation: Finally, N-acetylneuraminic acid 9-phosphate phosphatase (NANP) removes the phosphate (B84403) group to yield N-acetylneuraminic acid (Neu5Ac).

This newly synthesized Neu5Ac is then activated to CMP-Neu5Ac in the nucleus, which serves as the donor substrate for sialyltransferases in the Golgi apparatus to sialylate glycoproteins and glycolipids.

Biosynthetic pathway of N-acetylneuraminic acid (Sialic Acid).

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is based on the enzymatic conversion of N-acetyl-D-glucosamine (GlcNAc) to ManNAc using N-acyl-D-glucosamine 2-epimerase.

Materials:

-

N-acetyl-D-glucosamine (GlcNAc)

-

N-acyl-D-glucosamine 2-epimerase (e.g., from porcine kidney)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

ATP

-

MgCl₂

-

Dowex 1-formate resin

-

Formic acid

Procedure:

-

Prepare a reaction mixture containing 100 µmol of GlcNAc, 10 µmol of ATP, 10 µmol of MgCl₂, and an appropriate amount of N-acyl-D-glucosamine 2-epimerase in 2.0 ml of 50 mM Tris-HCl buffer, pH 7.5.

-

Incubate the mixture at 37°C for 2 hours.

-

Terminate the reaction by heating the mixture in a boiling water bath for 3 minutes.

-

Centrifuge the mixture to remove denatured protein.

-

Apply the supernatant to a Dowex 1-formate column (1 x 10 cm).

-

Wash the column with water to elute the unreacted GlcNAc and the newly formed ManNAc.

-

The separation of GlcNAc and ManNAc can be achieved by paper chromatography or HPLC.

Chemical Synthesis of this compound (Base-Catalyzed Epimerization)

This method relies on the base-catalyzed epimerization of the more readily available N-acetyl-D-glucosamine.[4]

Materials:

-

N-acetyl-D-glucosamine (GlcNAc)

-

Calcium hydroxide (B78521) (Ca(OH)₂)

-

Dry ice (solid CO₂)

Procedure:

-

Dissolve 10 g of GlcNAc in 100 ml of water.

-

Add 5 g of calcium hydroxide to the solution and stir at room temperature for 24-48 hours. The pH should be maintained above 9.

-

Neutralize the reaction mixture by bubbling CO₂ gas through it or by adding small pieces of dry ice until the pH reaches approximately 7.0. This will precipitate the calcium as calcium carbonate.

-

Filter the mixture to remove the calcium carbonate precipitate.

-

Concentrate the filtrate under reduced pressure to a thick syrup.

-

Add 100 ml of hot ethanol to the syrup and allow it to cool slowly to induce crystallization. The product, a mixture of ManNAc and unreacted GlcNAc, will crystallize.

-

The ManNAc can be further purified from GlcNAc by fractional crystallization from ethanol-water mixtures.

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantification of ManNAc in human plasma using liquid chromatography-tandem mass spectrometry.[5]

Materials:

-

Human plasma sample

-

Internal standard (e.g., ¹³C-labeled ManNAc)

-

Formic acid

-

Ammonium (B1175870) formate

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

-

Sample Preparation:

-

To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%) and gradually decrease to allow for the elution of the polar analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI), typically in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

ManNAc: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 222.1 -> 102.1).

-

Internal Standard: Monitor the corresponding transition for the labeled internal standard.

-

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of ManNAc.

-

Calculate the concentration of ManNAc in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Workflow for LC-MS/MS quantification of ManNAc in plasma.

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| GNE Enzyme Kinetics | |||

| Km for UDP-GlcNAc | 0.45 mM | Spectrophotometric assay | [6] |

| Vmax for UDP-GlcNAc | 1.2 µmol/min/mg | Spectrophotometric assay | [6] |

| ManNAc Quantification in Human Plasma | |||

| Endogenous ManNAc concentration | 10-50 ng/mL | LC-MS/MS | [5] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | LC-MS/MS | [5] |

| Chemical Synthesis Yield | |||

| Base-catalyzed epimerization (ManNAc:GlcNAc ratio) | ~20:80 | HPLC | [4] |

This compound and Cell Signaling

The role of this compound in cell signaling is primarily indirect, mediated through the sialic acids it helps to produce. Sialic acids on the cell surface are recognized by a family of receptors called Siglecs (Sialic acid-binding immunoglobulin-like lectins).[7] These interactions are critical in regulating immune cell activation and maintaining immune homeostasis.

Most Siglecs have intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[8] When a Siglec binds to a sialic acid on another cell (a trans interaction) or on the same cell (a cis interaction), the ITIMs become phosphorylated. This leads to the recruitment of phosphatases, such as SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, thereby dampening activating signals.[9]

For example, the interaction of sialylated ligands with Siglec-7 or Siglec-9 on natural killer (NK) cells can inhibit their cytotoxic activity, a mechanism that can be exploited by cancer cells to evade the immune system.

Inhibitory signaling pathway mediated by Siglec receptors.

Drug Development and Future Perspectives

The central role of this compound in sialic acid biosynthesis has made it a prime target for therapeutic intervention in diseases characterized by hyposialylation. Oral administration of ManNAc is being investigated as a treatment for GNE myopathy, a rare genetic disorder caused by mutations in the GNE gene, which leads to impaired sialic acid production and progressive muscle weakness. Clinical trials have shown that ManNAc supplementation can increase sialic acid levels in patients.

Furthermore, the modulation of cell surface sialylation through the administration of ManNAc or its derivatives holds promise for a range of other conditions, including certain kidney diseases and inflammatory disorders. The ability to influence cell signaling by altering the glycan landscape opens up new avenues for drug development, targeting the intricate interplay between cells and their environment.

Conclusion

From its initial discovery as an enigmatic intermediate in sialic acid biosynthesis to its current status as a promising therapeutic agent, this compound has proven to be a molecule of profound importance in biochemistry and medicine. The foundational experimental work that elucidated its role has paved the way for a deeper understanding of the complex world of glycobiology and its implications for human health and disease. As research continues, the full potential of manipulating the ManNAc pathway for therapeutic benefit is only beginning to be realized, offering hope for patients with a variety of challenging conditions.

References

- 1. Siglec - Wikipedia [en.wikipedia.org]

- 2. Enzymic synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for N-Acetylmannosamine (HMDB0001129) [hmdb.ca]

- 4. Enzyme assay of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Modulation of Immune Tolerance via Siglec-Sialic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Siglecs in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Role of N-Acetyl-D-Mannosamine in Glycoprotein and Glycolipid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-mannosamine (ManNAc) is a pivotal monosaccharide that serves as a committed precursor in the biosynthesis of sialic acids. Sialic acids, in turn, are crucial terminal sugar residues on glycoproteins and glycolipids, mediating a wide array of biological processes including cellular recognition, signaling, and immune responses. This technical guide provides an in-depth exploration of ManNAc's central role in these synthetic pathways, its metabolism, and its therapeutic applications, particularly in the context of diseases characterized by hyposialylation, such as GNE myopathy. We present quantitative data on the effects of ManNAc supplementation, detailed experimental protocols for the analysis of sialylation, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction to this compound and Sialylation

This compound (ManNAc) is an uncharged, naturally occurring amino sugar and a key intermediate in the sialic acid biosynthetic pathway.[1] Sialic acids are a family of nine-carbon carboxylated monosaccharides, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans. These acidic sugars are typically found at the outermost ends of glycan chains on glycoproteins and glycolipids. The process of adding sialic acids to these glycoconjugates is known as sialylation, a post-translational modification that profoundly influences the structure and function of these molecules.

The sialylation of glycoproteins and glycolipids is critical for a multitude of physiological processes. It plays a significant role in modulating protein stability, receptor-ligand interactions, cell-cell adhesion, and immune system recognition. Dysregulation of sialylation has been implicated in various pathological conditions, including certain cancers, inflammatory diseases, and rare genetic disorders like GNE myopathy.[2]

The Biochemical Pathway of Sialic Acid Synthesis from ManNAc

The synthesis of sialic acid from ManNAc is a multi-step enzymatic process that primarily occurs in the cytoplasm and nucleus of vertebrate cells.

The pathway begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, a reaction catalyzed by the bifunctional enzyme UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). This is the rate-limiting step in sialic acid biosynthesis.[2] ManNAc is then phosphorylated by the kinase domain of GNE to produce ManNAc-6-phosphate. Subsequently, ManNAc-6-phosphate is condensed with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P), which is then dephosphorylated to yield Neu5Ac.

Free Neu5Ac is transported into the nucleus where it is activated to CMP-N-acetylneuraminic acid (CMP-Neu5Ac) by CMP-sialic acid synthetase. CMP-Neu5Ac is the activated sugar nucleotide donor that is transported back to the cytoplasm and then into the Golgi apparatus. In the Golgi, sialyltransferases catalyze the transfer of sialic acid from CMP-Neu5Ac to the terminal positions of glycan chains on newly synthesized glycoproteins and glycolipids.[2]

A key regulatory feature of this pathway is the feedback inhibition of the GNE epimerase activity by CMP-Neu5Ac.[3] This mechanism ensures tight control over sialic acid production. Supplementation with exogenous ManNAc can bypass this feedback loop, providing a substrate for the kinase activity of GNE and thereby increasing the intracellular pool of sialic acid.[1]

References

- 1. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ManNAc attenuates Man5 glycoform abundance through GNE-mediated metabolic channeling of UDP-GlcNAc to N-glycosylation modifications via CMP-Neu5Ac biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Acetyl-D-Mannosamine in Cellular Communication and Immune Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-Mannosamine (ManNAc) is a naturally occurring amino sugar that serves as a committed precursor in the biosynthesis of sialic acids. Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, collectively forming the glycocalyx on the cell surface. This intricate "sugar coat" is a critical mediator of a vast array of cellular processes, including cell-cell recognition, signaling, and host-pathogen interactions. The abundance and linkage of sialic acids, a process known as sialylation, can profoundly influence the function of immune cells and their communication within the complex landscape of the human body. This technical guide provides an in-depth exploration of the core functions of ManNAc, detailing its role in modulating cellular communication and orchestrating the immune response. We present quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved.

The Sialic Acid Biosynthesis Pathway: The Central Role of ManNAc

ManNAc is a pivotal intermediate in the sialic acid biosynthetic pathway. The administration of exogenous ManNAc can bypass the rate-limiting step of this pathway, leading to an increased production of sialic acids and enhanced sialylation of cell surface glycoconjugates.[1] This process of "glycoengineering" offers a powerful tool to study the functional consequences of altered sialylation and holds therapeutic potential for diseases associated with hyposialylation.

The biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, from ManNAc involves a series of enzymatic steps primarily occurring in the cytoplasm and nucleus.

Quantitative Effects of ManNAc on Sialylation

The administration of ManNAc has been shown to increase sialylation in a dose-dependent manner in various cell types and in vivo. This effect is the basis for its therapeutic investigation in conditions like GNE myopathy, a disease caused by impaired sialic acid biosynthesis.

Table 1: Effect of ManNAc on Sialic Acid Levels in GNE-Deficient HEK-293 Cells

| ManNAc Concentration (mM) | Relative Neu5Ac per Protein (Normalized to Wild Type) |

| 0 | 0.29 |

| 0.1 | 0.37 |

| 0.3 | 0.47 |

| 0.6 | 0.51 |

| 1.0 | 0.61 |

| 2.0 | 0.90 |

| Data adapted from a study on GNE-knockout HEK-293 cells, demonstrating a dose-dependent restoration of N-acetylneuraminic acid (Neu5Ac) levels.[2] |

Table 2: Clinical Trial Data on Oral ManNAc Administration

| Treatment Group | Change in Plasma Neu5Ac (nmol/L) | p-value |

| ManNAc (6 g/day ) | +2,159 | < 0.0001 |

| Data from a phase 2 open-label study in patients with GNE myopathy, showing a significant increase in plasma Neu5Ac after 90 days of treatment.[3][4] |

Table 3: Effect of ManNAc on High Mannose (Man5) Glycoforms in CHO Cells

| ManNAc Concentration (mM) | Man5 Reduction (%) |

| 5 | ~20 |

| 10 | ~35 |

| 15 | ~45 |

| 20 | ~50 |

| 40 | ~60 |

| 60 | ~65 |

| 80 | ~67 |

| 100 | ~67 |

| Data adapted from a study on monoclonal antibody production in CHO-K1 cells, showing a concentration-dependent decrease in Man5 glycoforms.[5] |

ManNAc's Role in Immune Cell Communication

The sialic acid-rich glycocalyx plays a crucial role in regulating immune cell interactions and responses. Changes in sialylation, influenced by ManNAc availability, can modulate immune cell trafficking, activation, and cytokine production.

Dendritic Cell Migration and CCR7 Polysialylation

Dendritic cells (DCs) are potent antigen-presenting cells that migrate from peripheral tissues to lymph nodes to initiate adaptive immune responses. This migration is critically dependent on the chemokine receptor CCR7 and its ligand CCL21.[6][7] Research has revealed that CCR7 on mature DCs is polysialylated, a modification where long chains of α2,8-linked sialic acids are attached. This polysialylation is essential for the recognition of and response to CCL21.[6][8] Polysialic acid on CCR7 is thought to interact with the C-terminal region of CCL21, releasing it from an autoinhibited state and enabling efficient receptor signaling and subsequent cell migration.[6][9]

T-Lymphocyte Activation

The activation of T-lymphocytes is a cornerstone of the adaptive immune response. Cell surface sialylation is known to modulate T-cell receptor (TCR) signaling and the threshold for T-cell activation. While direct quantitative data on the dose-dependent effect of ManNAc on T-cell activation markers like CD25 and CD69 is still emerging, the principle that increased sialylation can alter these processes is well-established. For instance, hypersialylation can mask underlying glycan structures recognized by activating receptors, thereby dampening immune responses. Conversely, specific sialic acid linkages can be recognized by Siglecs (sialic acid-binding immunoglobulin-like lectins), which can have either activating or inhibitory functions.

Experimental Protocols

Metabolic Glycoengineering of Immune Cells with ManNAc

This protocol describes the metabolic labeling of sialic acids on immune cells (e.g., Jurkat, a human T-lymphocyte cell line) using ManNAc, followed by quantification of total sialic acid.[10][11]

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (ManNAc) stock solution (e.g., 50 mM in sterile water)

-

Phosphate Buffered Saline (PBS)

-

Periodate-Resorcinol reagent

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture Jurkat cells in RPMI-1640 with 10% FBS at 37°C in a 5% CO₂ incubator.

-

ManNAc Treatment: Seed cells at a density of 1 x 10⁶ cells/mL in a 6-well plate. Add ManNAc stock solution to achieve final concentrations ranging from 0 to 2 mM. Incubate for 48-72 hours.

-

Cell Lysis: Harvest cells by centrifugation, wash with PBS, and resuspend in a known volume of lysis buffer. Lyse the cells by three freeze-thaw cycles.

-

Sialic Acid Quantification:

-

To a 100 µL aliquot of cell lysate, add 100 µL of periodate-resorcinol reagent.

-

Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 1 mL of butanol/HCl.

-

Vortex and centrifuge to separate the phases.

-

Measure the absorbance of the upper butanol phase at 580 nm.

-

Calculate the sialic acid concentration based on a standard curve generated with known concentrations of Neu5Ac.

-

Flow Cytometry Analysis of Polysialylation on T-Cells

This protocol outlines a method for detecting polysialic acid (polySia) on the surface of human T-cells using the anti-polySia antibody clone 735.[2]

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs) or cultured T-cells

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Anti-human CD3 antibody (for T-cell gating)

-

Anti-polySia antibody (clone 735), conjugated to a fluorophore (e.g., APC)[2]

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of T-cells at a concentration of 1 x 10⁷ cells/mL in FACS buffer.

-

Fc Receptor Blocking: Incubate cells with an Fc blocking reagent for 10 minutes at 4°C to prevent non-specific antibody binding.

-

Staining:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the anti-human CD3 and anti-polySia (or isotype control) antibodies at their predetermined optimal concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with 1 mL of FACS buffer by centrifugation at 300 x g for 5 minutes.

-

Data Acquisition: Resuspend the cell pellet in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the CD3-positive T-cell population and analyze the expression of polySia based on the fluorescence intensity of the anti-polySia antibody compared to the isotype control.

Western Blot for Detection of Polysialylated Proteins

This protocol describes the detection of polysialylated proteins, such as CCR7, in cell lysates by Western blotting.[12]

Materials:

-

Cell lysates from dendritic cells or other immune cells

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: anti-polySia antibody (clone 735)

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-polySia primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Polysialylated proteins will appear as broad or smeared bands due to the heterogeneous nature of the glycan chains.

Conclusion and Future Directions

This compound stands as a key molecule at the intersection of metabolism and immunology. Its ability to modulate cellular sialylation provides a powerful avenue for influencing a wide range of biological processes, from immune cell trafficking to the fine-tuning of lymphocyte activation. The quantitative data and detailed protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the multifaceted roles of ManNAc and sialic acid in health and disease.

Future research should focus on elucidating the precise dose-dependent effects of ManNAc on specific immune cell subsets and their functional responses. A deeper understanding of the signaling pathways governed by ManNAc-induced changes in sialylation will be crucial for the development of novel therapeutic strategies targeting a host of immune-related disorders. The continued exploration of metabolic glycoengineering with ManNAc and its analogs promises to unlock new avenues for immunotherapy and regenerative medicine.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Polysialic acid Recombinant Monoclonal Antibody (735) (MA5-51822) [thermofisher.com]

- 3. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of N-acetylmannosamine (ManNAc) in patients with GNE myopathy: an open-label phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Monosaccharides Altered Cell Responses to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polysialylation controls dendritic cell trafficking by regulating chemokine recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brd.nci.nih.gov [brd.nci.nih.gov]

- 8. A Novel Approach to Decrease Sialic Acid Expression in Cells by a C-3-modified N-Acetylmannosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Metabolic Glycoengineering of Sialic Acid Using N-acyl-modified Mannosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NN109- Multi-Center Study to Evaluate the Efficacy of ManNAc in Subjects with GNE Myopathy (MAGiNE) | Clinical Trials Statistical and Data Management Center - The University of Iowa [ctsdmc.uiowa.edu]

Methodological & Application

Application Notes and Protocols for Studying GNE Myopathy with N-Acetyl-D-Mannosamine (ManNAc)

Introduction

GNE Myopathy, also known as Hereditary Inclusion Body Myopathy (HIBM), is a rare, autosomal recessive genetic disorder that leads to progressive skeletal muscle atrophy and weakness.[1][2][3] The disease is caused by mutations in the GNE gene, which encodes the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE).[1][4] This enzyme is the rate-limiting step in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), commonly known as sialic acid.[1] A deficiency in GNE activity results in hyposialylation—a reduced amount of sialic acid on glycoproteins—which is believed to be a key factor in the disease's pathophysiology.[1][5][6] N-Acetyl-D-Mannosamine (ManNAc) is the metabolic precursor to sialic acid. Administering ManNAc can bypass the defective epimerase step in the sialic acid pathway, thereby restoring sialic acid production.[2][7] This makes ManNAc a promising therapeutic candidate for GNE Myopathy. These application notes provide an overview of the mechanism, supporting data, and protocols for utilizing ManNAc in GNE Myopathy research.

Application Note 1: The Sialic Acid Biosynthesis Pathway and ManNAc's Mechanism of Action

Mutations in the GNE gene impair the function of its two enzymatic domains: an N-terminal epimerase and a C-terminal kinase.[1] The epimerase converts UDP-GlcNAc to ManNAc, and the kinase then phosphorylates ManNAc to ManNAc-6-phosphate.[1][8] Subsequent steps lead to the production of CMP-sialic acid, the activated form used to attach sialic acid to glycoproteins in the Golgi apparatus.[7][8] In GNE Myopathy, this process is disrupted. Exogenous ManNAc supplementation bypasses the initial, often-impaired epimerase step, providing the substrate for the subsequent kinase and downstream enzymes to restore the production of sialic acid.[2][9]

Caption: Sialic acid pathway, GNE myopathy defect, and ManNAc intervention point.

Application Note 2: Summary of Preclinical and Clinical Data

Research in mouse models and human clinical trials has demonstrated the potential of ManNAc to treat GNE Myopathy. Studies show that ManNAc administration can increase sialic acid levels, improve muscle sialylation, and slow the decline of muscle strength.[8][10][11]

Table 1: Preclinical Studies of ManNAc in GNE Myopathy Mouse Models

| Mouse Model | ManNAc Dosage | Duration | Key Findings | Reference |

| Gne p.M712T Knock-in | 1 or 2 g/kg/day | 12 weeks | Markedly improved muscle and renal hyposialylation. | [1][12] |

| GNE M743T Homozygous | Oral Administration | N/A | Increased GNE protein expression and sialylation of NCAM. | [8] |

| GNE D207V Transgenic | 0.02, 0.2, 2 g/kg/day | Prophylactic | Prevented muscle weakness and atrophy; improved survival and sialylation. | [13] |

Table 2: Clinical Trials of ManNAc in GNE Myopathy Patients

| Trial Phase | Number of Subjects | ManNAc Dosage | Duration | Key Outcomes | Reference |

| Phase 1 | N/A | Single ascending doses (3, 6, 10 g) | Single Dose | Safe and well-tolerated up to 6g; significant and sustained increase in plasma sialic acid. | [10][14] |

| Phase 2 (Open-Label) | 12 | 6 g twice daily (12 g/day ) | 30 months | Long-term safety demonstrated; sustained increase in plasma sialic acid; slowed decline in upper and lower extremity strength. | [5][7][10][11] |

| Phase 2 (MAGiNE) | 51 (planned) | 4 g three times daily (12 g/day ) | 24 months | Randomized, placebo-controlled trial to evaluate long-term safety and clinical efficacy. | [15][16] |

Table 3: Quantitative Sialic Acid Levels in GNE Myopathy

| Analyte | Patient Group | Control Group | % Reduction in Patients | Sample Type | Reference |

| Free Sialic Acid | 0.166 µg/mL | 0.203 µg/mL | 18% | Serum | [17] |

| Free Sialic Acid | 0.046-0.075 µg/µmol Cr | N/A (Markedly lower) | 72-85% | Muscle Biopsies | [17] |

Experimental Protocols

Protocol 1: General Workflow for a Preclinical ManNAc Efficacy Study

This protocol outlines the key steps for evaluating the efficacy of ManNAc in a GNE Myopathy mouse model.

Caption: A typical experimental workflow for preclinical ManNAc studies.

Methodology:

-

Animal Model: Utilize a validated GNE Myopathy mouse model, such as the Gne p.M712T knock-in mouse, which exhibits hyposialylation and muscle pathology.[13]

-

Group Allocation: Randomly assign animals to a treatment group (ManNAc) and a control group (placebo/vehicle). Ensure groups are balanced for age, sex, and baseline characteristics.

-

ManNAc Preparation and Administration:

-

Dissolve this compound monohydrate in sterile drinking water.[12]

-